molecular formula C18H15N3O5 B2583424 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide CAS No. 1113108-18-1

2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide

Cat. No.: B2583424
CAS No.: 1113108-18-1
M. Wt: 353.334
InChI Key: FCRLUHUZSXQZEJ-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitroquinoline moiety, and an acetamide linkage

Scientific Research Applications

2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is not available in the search results .

Safety and Hazards

The safety and hazards information for 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide typically involves multiple steps:

    Nitration of 4-methoxyphenyl: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group at the desired position.

    Formation of quinoline ring: The nitrated product is then subjected to cyclization reactions to form the quinoline ring structure.

    Acetylation: The quinoline derivative is further reacted with acetic anhydride to introduce the acetamide group.

    Final coupling: The final step involves coupling the acetamide derivative with the quinoline moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}ethanol
  • 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}propanoic acid
  • 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}butanamide

Uniqueness

2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxyphenyl group on the quinoline ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-25-13-5-2-11(3-6-13)16-9-17(26-10-18(19)22)14-8-12(21(23)24)4-7-15(14)20-16/h2-9H,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRLUHUZSXQZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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